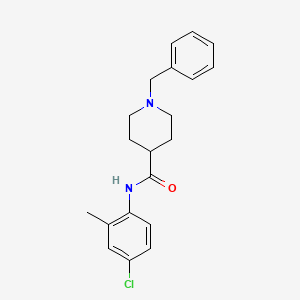![molecular formula C15H17ClN4O3 B4896886 methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate, also known as MCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is not yet fully understood. However, it has been suggested that it exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has also been suggested that this compound exhibits its antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate in lab experiments is its significant antitumor and antimicrobial activity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for human use.
Orientations Futures
There are several future directions for methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate. One potential direction is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound for human use. Finally, future studies should focus on the mechanism of action of this compound to better understand its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been studied extensively for its potential applications in various fields. This compound exhibits significant antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, further studies are needed to determine the safety and efficacy of this compound for human use.
Méthodes De Synthèse
Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is synthesized through a specific method that involves the reaction of 4-(azidomethyl)-3-methoxybenzoic acid with 3-chlorobenzyl alcohol in the presence of a copper catalyst. This reaction results in the formation of the intermediate product, which is then reacted with butyl isocyanate to produce this compound.
Applications De Recherche Scientifique
Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of antibiotics.
Propriétés
IUPAC Name |
methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-23-14(21)6-3-7-17-15(22)13-10-20(19-18-13)9-11-4-2-5-12(16)8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUCGQDJBRVQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-N-methyl-N-(3-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4896806.png)
![2-((1-adamantylmethyl){[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4896821.png)
![(3R*,4R*)-1-[2-(cyclopentyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4896830.png)
![N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)

![methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B4896858.png)
![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4896875.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)